molecular formula C7H5BrFNO B1597559 4-Bromo-2-fluorobenzaldoxime CAS No. 202865-64-3

4-Bromo-2-fluorobenzaldoxime

Cat. No.: B1597559
CAS No.: 202865-64-3
M. Wt: 218.02 g/mol
InChI Key: DHBUKMPUUDCJTH-WMZJFQQLSA-N
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Description

4-Bromo-2-fluorobenzaldoxime is a chemical compound characterized by the presence of a bromine atom and a fluorine atom on a benzene ring, which is also attached to an oxime group. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzaldoxime can be synthesized through the reaction of 4-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under reflux conditions to ensure the completion of the oxime formation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobenzaldoxime undergoes various chemical reactions, including:

  • Oxidation: The oxime group can be oxidized to form the corresponding nitrile.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous ether.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) are used, and the reaction is usually conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: 4-Bromo-2-fluorobenzonitrile

  • Reduction: 4-Bromo-2-fluorobenzylamine

  • Substitution: 4-Iodo-2-fluorobenzaldoxime or 4-Fluoro-2-bromobenzaldoxime

Scientific Research Applications

4-Bromo-2-fluorobenzaldoxime is used in various scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of complex molecules and intermediates in organic synthesis.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.

  • Industry: The compound is employed in the production of specialty chemicals and research chemicals.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobenzaldehyde

  • 4-Bromo-2-fluorobenzoic acid

  • 4-Bromo-2,5-difluorobenzaldehyde

This comprehensive overview provides a detailed understanding of 4-Bromo-2-fluorobenzaldoxime, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-Bromo-2-fluorobenzaldoxime is an organic compound with a molecular formula of C7_7H5_5BrFNO. It is a derivative of benzaldehyde, characterized by the presence of bromine and fluorine substituents on the aromatic ring and an oxime functional group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer research.

The unique structure of this compound allows it to engage in various chemical reactions, including:

  • Reduction : The oxime group can be reduced to form an amine.
  • Substitution : The halogen atoms can be replaced through nucleophilic aromatic substitution.
  • Cyclization : The oxime can participate in cyclization reactions to produce heterocyclic compounds.

The mechanism of action primarily involves its ability to act as a nucleophile, which allows it to interact with electrophilic sites in biological molecules. This property is exploited in the design of enzyme inhibitors, where the oxime group forms stable complexes with enzyme active sites, thereby inhibiting their functions .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Studies have also explored the anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways involved in cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound demonstrated its potency against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Studies : In research focusing on cancer cell lines, this compound was found to inhibit cell growth significantly. The study measured cell viability using assays such as MTT and assessed apoptosis through flow cytometry, confirming its role as an anticancer agent.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameMolecular FormulaBiological Activity
4-Bromo-2-fluorobenzaldehydeC7_7H5_5BrFModerate antimicrobial
2-Fluorobenzaldehyde oximeC7_7H6_6FNOLimited activity
4-BromoanilineC7_7H8_8BrNAnticancer properties

This table illustrates that while similar compounds may exhibit some biological activities, this compound stands out due to its enhanced efficacy against microbial and cancerous cells.

Properties

CAS No.

202865-64-3

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

(NZ)-N-[(4-bromo-2-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4-

InChI Key

DHBUKMPUUDCJTH-WMZJFQQLSA-N

SMILES

C1=CC(=C(C=C1Br)F)C=NO

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C=N\O

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=NO

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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